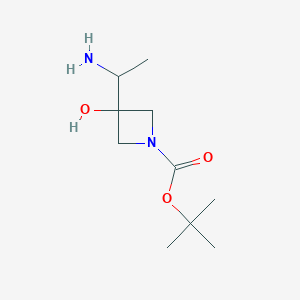
tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 . The compound is typically stored at 4°C and is in the form of an oil .
Physical And Chemical Properties Analysis
This compound is an oil and is typically stored at 4°C . It has a molecular weight of 200.28 . More detailed physical and chemical properties would require additional information or more specialized analysis.Applications De Recherche Scientifique
Peptide Synthesis
This compound is used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds. The tert-butyl group serves as a protective group that can be removed after the synthesis is complete. This is particularly useful in the production of therapeutic peptides and in the study of protein functions .
Drug Development
In drug development, this compound can be utilized as a building block for the synthesis of pharmaceuticals. Its structure is versatile for creating a wide range of pharmacologically active molecules, especially those targeting neurological disorders due to its potential to cross the blood-brain barrier .
Material Science
The tert-butyl group within this compound can be used to modify the surface properties of materials. This can lead to the development of novel materials with specific characteristics, such as increased hydrophobicity or altered refractive indices .
Biocatalysis
The compound’s tert-butyl group can influence the reactivity pattern in biocatalytic processes. It can be used to study enzyme-catalyzed reactions where the tert-butyl group’s steric hindrance plays a crucial role in the reaction outcome .
Chemical Synthesis
As a reagent in chemical synthesis, this compound can be involved in various organic transformations. Its unique structure allows for selective reactions, particularly in the synthesis of complex organic molecules with multiple chiral centers .
Ionic Liquids
The tert-butyl group is instrumental in the formation of ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have applications in green chemistry as environmentally friendly solvents for reactions and separations .
Proteomics
In proteomics, this compound can be used to modify peptides and proteins, thereby facilitating the study of their structure and function. It can also be used in mass spectrometry as a derivatization agent to improve the detection of certain amino acids .
Bioconjugation
This compound can be used in bioconjugation techniques, where it is attached to biomolecules for the purpose of labeling or immobilization. This is useful in various biochemical assays and in the development of diagnostic tools .
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
tert-butyl 3-(1-aminoethyl)-3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-7(11)10(14)5-12(6-10)8(13)15-9(2,3)4/h7,14H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAOVJFBCVYNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CN(C1)C(=O)OC(C)(C)C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

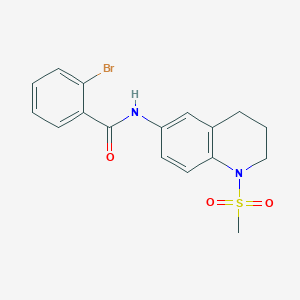
![N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2870825.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2870826.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2870828.png)
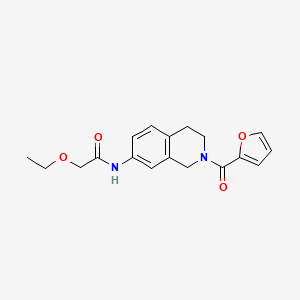
![2-(2,6-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2870830.png)
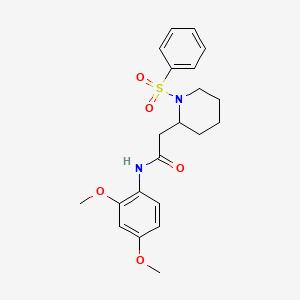
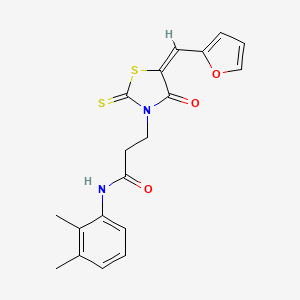
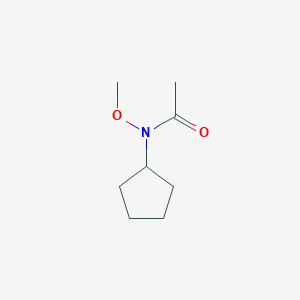
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2870835.png)

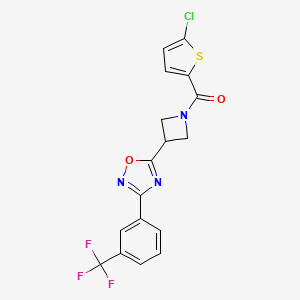
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/no-structure.png)